(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide
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Overview
Description
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide is a chemical compound that features a pyrrolidine ring fused to a thiazole ring, with a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazole derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(Pyrrolidin-2-yl)thiazole hydrobromide: The enantiomer of the compound, with different stereochemistry.
2-(Pyrrolidin-2-yl)thiazole: The non-salt form of the compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
(S)-2-(Pyrrolidin-2-yl)thiazole hydrobromide is unique due to its specific stereochemistry and the presence of both pyrrolidine and thiazole rings. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H11BrN2S |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C7H10N2S.BrH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H/t6-;/m0./s1 |
InChI Key |
UFPQHQLKNDDDQC-RGMNGODLSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=CS2.Br |
Canonical SMILES |
C1CC(NC1)C2=NC=CS2.Br |
Origin of Product |
United States |
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